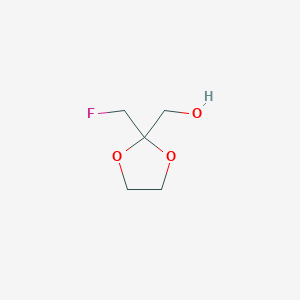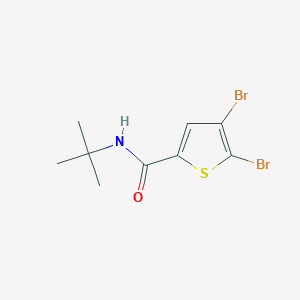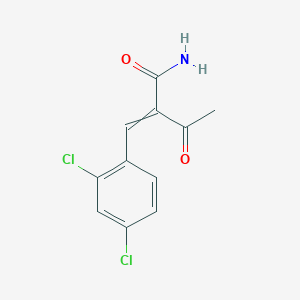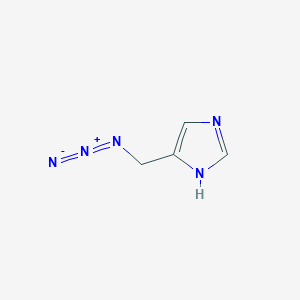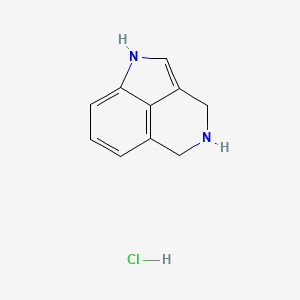![molecular formula C10H10O2S B8406720 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid](/img/structure/B8406720.png)
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid
描述
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid is a complex organic compound with the molecular formula C12H14O2S. It is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid typically involves multi-step reactions. One common method starts with the condensation of cyclohexanone and ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .
科学研究应用
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid include:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique tetrahydrobenzo[b]thiophene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)13-8/h4-6H,1-3H2,(H,11,12) |
InChI 键 |
DWLMCBCPGLTBCX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C3=C2SC(=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
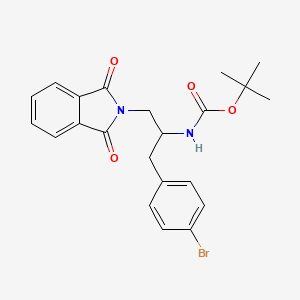
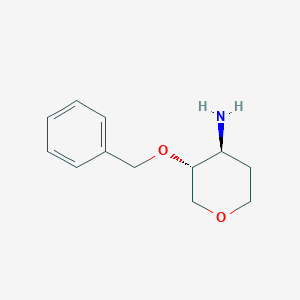
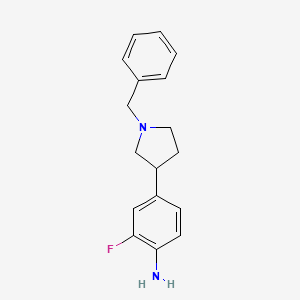
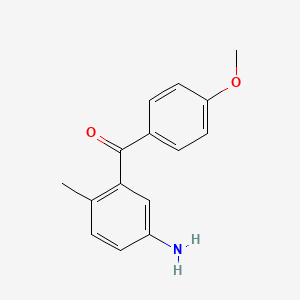
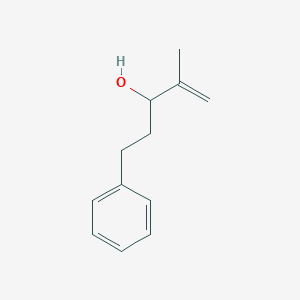
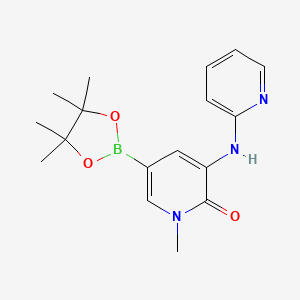
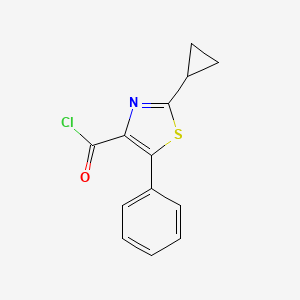
![3-[(4-chlorophenyl)thio]-2,5-dimethyl-1H-indole](/img/structure/B8406699.png)
